molecular formula C24H51BO3 B1594047 Tris(2-ethylhexyl) borate CAS No. 2467-13-2

Tris(2-ethylhexyl) borate

Cat. No. B1594047
CAS RN: 2467-13-2
M. Wt: 398.5 g/mol
InChI Key: DLVYHYUFIXLWKV-UHFFFAOYSA-N
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Description

Tris(2-ethylhexyl) borate is a chemical compound with the molecular formula C24H51BO3 . It is a high-purity organoborate typically used as a chemical intermediate in organic reactions .


Synthesis Analysis

Tris(2-ethylhexyl) borate is often used in the synthesis of boronic acids, which are precursors for Suzuki-cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of Tris(2-ethylhexyl) borate is represented by the formula C24H51BO3. It has an average mass of 398.471 Da and a monoisotopic mass of 398.393127 Da .


Chemical Reactions Analysis

As a chemical intermediate, Tris(2-ethylhexyl) borate is involved in various organic reactions, particularly in the synthesis of boronic acids . These boronic acids are crucial for Suzuki-cross-coupling reactions .


Physical And Chemical Properties Analysis

Tris(2-ethylhexyl) borate is a combustible substance that can react with oxidizing materials . When exposed to heat or flame, it can decompose and emit acrid smoke and irritating fumes .

Scientific Research Applications

1. Electrode Construction

Tris(2-ethylhexyl) borate has been utilized in constructing poly(vinyl chloride) (PVC) membrane electrodes. These electrodes are responsive to certain stimulants and show remarkable discrimination against similar compounds, with little interference from other ions. This application demonstrates its potential in sensitive detection technologies (Katsu, Ido, & Kataoka, 2002).

2. Electrolyte Enhancement

In the realm of electrochemistry, tris(2-ethylhexyl) borate influences the coordination structure between certain solvents and anions, affecting ionic conductivity and electrochemical stability. This application is crucial in enhancing the performance of electrolytes in various electrochemical systems (Choi, Ryu, & Park, 2008).

3. Glass Dissolution Studies

In the study of glass materials, tris(2-ethylhexyl) borate plays a role in altering the kinetics of borosilicate glass dissolution. This application is significant for understanding the behavior of glass materials in different environmental conditions (Tournie et al., 2013).

4. Complexation with Silver

Tris(2-ethylhexyl) borate is involved in the formation of complexes with silver and other elements. These complexes have applications in catalysis and potentially in antimicrobial agents, demonstrating the versatility of tris(2-ethylhexyl) borate in chemical synthesis (Dias & Fianchini, 2007).

5. Lubricant Additives

In tribology, novel borate esters derived from tris(2-ethylhexyl) borate are synthesized and used as anti-wear and extreme pressure additives in oils. Their effectiveness in forming protective films on worn surfaces highlights their application in improving the performance of lubricants (Yan, Zeng, Heide, & Ren, 2014).

6. Imine Formation

The compound also finds use in organic synthesis, specifically in the formation of imines. This demonstrates its utility in facilitating chemical reactions under mild conditions, expanding the toolkit available for synthetic chemists (Reeves et al., 2015).

7. Polymerization Catalysts

It is also used in the synthesis of tantalum complexes, which are then applied in ethylene polymerization. This application shows its importance in the field of polymer science, contributing to the development of new materials (Michiue et al., 2009).

8. Electrolyte Additives for Batteries

Lastly, tris(2-ethylhexyl) borate is also investigated as an additive for lithium battery electrolytes, where it enhances the interfacial stability between the cathode and the electrolyte. This application is particularly relevant for improving the performance and lifespan of lithium-ion batteries (Sun, Lee, Yang, & McBreen, 2002).

Safety And Hazards

Tris(2-ethylhexyl) borate is moderately toxic by ingestion and can cause eye irritation . In case of fire, foam, CO2, or dry chemical should be used to fight the fire .

properties

IUPAC Name

tris(2-ethylhexyl) borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51BO3/c1-7-13-16-22(10-4)19-26-25(27-20-23(11-5)17-14-8-2)28-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVYHYUFIXLWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCC(CC)CCCC)(OCC(CC)CCCC)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947613
Record name Tris(2-ethylhexyl) borate
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Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(2-ethylhexyl) borate

CAS RN

2467-13-2
Record name Tris(2-ethylhexyl) borate
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Record name Boric acid (H3BO3), tris(2-ethylhexyl) ester
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Record name Tris(2-ethylhexyl) borate
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Record name Boric acid (H3BO3), tris(2-ethylhexyl) ester
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Record name Tris(2-ethylhexyl) borate
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Record name Tris(2-ethylhexyl) orthoborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JK Fink - 2016 - books.google.com
This book focuses on the chemistry of additives for high performance applications and a large number of chemical formulas are displayed in the text. The additives applications include: …
Number of citations: 6 books.google.com
J Benedet - 2012 - core.ac.uk
This thesis is a description of work carried out in the Tribology Section of the Department of Mechanical Engineering, Imperial College of Science, Technology and Medicine, London, …
Number of citations: 5 core.ac.uk
M Shekarriz, B Ghanbari… - Asian Journal of …, 2010 - Asian Journal of Chemistry
Number of citations: 1

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